molecular formula C18H25ClN2O3 B14723613 4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one CAS No. 6273-28-5

4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one

Cat. No.: B14723613
CAS No.: 6273-28-5
M. Wt: 352.9 g/mol
InChI Key: KPSJPFNMTNAOEQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group and two morpholine rings attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the butanone moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives .

Scientific Research Applications

4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one is unique due to the presence of two morpholine rings and a chlorophenyl group, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6273-28-5

Molecular Formula

C18H25ClN2O3

Molecular Weight

352.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-3,4-dimorpholin-4-ylbutan-2-one

InChI

InChI=1S/C18H25ClN2O3/c1-14(22)17(20-6-10-23-11-7-20)18(21-8-12-24-13-9-21)15-2-4-16(19)5-3-15/h2-5,17-18H,6-13H2,1H3

InChI Key

KPSJPFNMTNAOEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C1=CC=C(C=C1)Cl)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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